(R)-(-)-2-Amino-3-methylbutane

Catalog No.
S783329
CAS No.
34701-33-2
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Amino-3-methylbutane

CAS Number

34701-33-2

Product Name

(R)-(-)-2-Amino-3-methylbutane

IUPAC Name

(2R)-3-methylbutan-2-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m1/s1

InChI Key

JOZZAIIGWFLONA-RXMQYKEDSA-N

SMILES

CC(C)C(C)N

Canonical SMILES

CC(C)C(C)N

Isomeric SMILES

C[C@H](C(C)C)N
  • Asymmetric Synthesis

    Due to its chirality, (R)-(-)-2-Amino-3-methylbutane can be employed as a chiral pool starting material for the synthesis of other chiral molecules. Chiral molecules are crucial in many areas of research, including pharmaceuticals and agrochemicals. The (R)- or (S)- enantiomer of a drug can have vastly different effects, so using a chiral starting material helps ensure the desired form is produced. Source: Sigma-Aldrich:

  • Optical Purity Determination

    (R)-(-)-2-Amino-3-methylbutane's well-defined optical rotation ([α]/D −5.5±1°) allows it to be used as a reference standard for determining the optical purity of other chiral compounds. Optical purity refers to the presence of only one enantiomer in a mixture. This is vital for ensuring the efficacy and safety of drugs, as the unwanted enantiomer can have negative side effects. Source: Sigma-Aldrich:

  • Potential Pharmaceutical Applications

(R)-(-)-2-Amino-3-methylbutane, commonly referred to as 2-amino-3-methylbutane, is an organic compound with the molecular formula C5H13NC_5H_{13}N and a molecular weight of 87.16 g/mol. It is categorized as an amino alkane, featuring a chiral center that allows it to exist in two enantiomeric forms: (R)- and (S)-. The compound is known for its role as a chiral building block in organic synthesis and is often utilized in pharmaceutical applications due to its biological activity and potential therapeutic effects .

  • Flammability: Amines can be flammable liquids or solids [].
  • Toxicity: Amines can be irritating to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Reactivity: Amines can react with strong acids and oxidizing agents [].
Typical of amines, including:

  • Alkylation: Reacting with alkyl halides to form more complex amines.
  • Acylation: Forming amides when reacted with acyl chlorides or anhydrides.
  • Esterification: In the presence of acids, it can react to form esters.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or improved pharmacokinetics .

The biological activity of (R)-(-)-2-amino-3-methylbutane has been studied, particularly in relation to its effects on the central nervous system. It exhibits stimulant properties similar to those of amphetamines, influencing neurotransmitter release and potentially affecting mood and energy levels. Research indicates that it may also have neuroprotective effects, although further studies are necessary to fully elucidate its mechanisms of action .

Several methods exist for synthesizing (R)-(-)-2-amino-3-methylbutane:

  • Reduction of 2-Amino-3-methylbutyric acid: This method involves the reduction of the corresponding amino acid using reducing agents such as lithium aluminum hydride.
  • Alkylation of Ammonia: The reaction of ammonia with isobutylene oxide can yield (R)-(-)-2-amino-3-methylbutane through nucleophilic substitution processes.
  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials can lead to the selective synthesis of (R)-(-)-2-amino-3-methylbutane through enzymatic or chemical transformations .

(R)-(-)-2-Amino-3-methylbutane finds applications in various fields:

  • Pharmaceuticals: Used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
  • Research: Employed in studies investigating the structure-activity relationship of amine compounds.
  • Chiral Synthesis: Acts as a chiral building block for creating other optically active compounds .

Several compounds are structurally similar to (R)-(-)-2-amino-3-methylbutane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
(S)-(+)-2-Amino-3-methylbutaneC5H13NEnantiomer with opposite chirality; different biological activity.
1-Amino-2-methylpropaneC4H11NLacks branching at the second carbon; different pharmacological profile.
1-Methylamino-2-butanolC5H13NOContains hydroxyl group; alters solubility and reactivity.
(R)-3-AminobutaneC4H11NLinear structure; distinct reactivity and applications compared to branched isomers.

The unique chiral configuration of (R)-(-)-2-amino-3-methylbutane contributes significantly to its specific biological activities and applications, setting it apart from these similar compounds .

XLogP3

1

UNII

S9YGL88QKQ

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (66.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (96.8%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (66.4%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

(R)-1,2-dimethylpropylamine

Dates

Modify: 2023-08-15

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